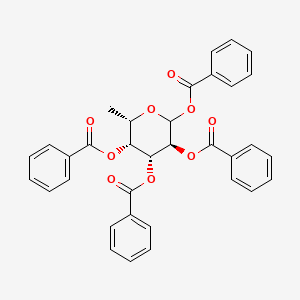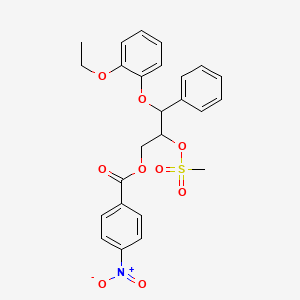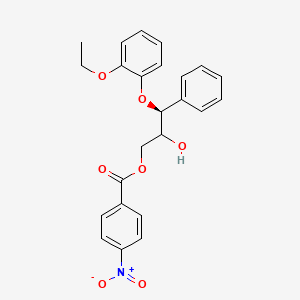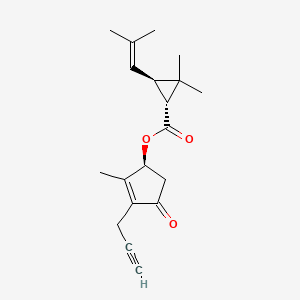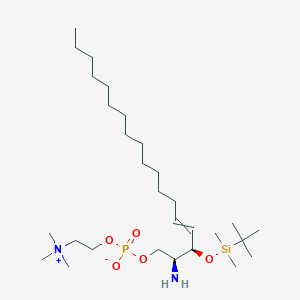
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine is a derivative of sphingosylphosphorylcholine, a compound that can be prepared from native sphingomyelin. The compound comprises different isomers, including the D-erythro and L-threo isomers, with distinct chemical configurations (Hara & Taketomi, 1983).
Synthesis Analysis
The synthesis of related compounds, such as 1-acyl-sn-glycero-3-phosphorylcholines, involves the use of derivatives like 1-acyl-2-tert-butyl-dimethylsilyl-sn-glycero-3-phosphorylcholines, prepared through reactions with tert-butyldimethylchlorosilane and catalyzed by imidazole (Yabusaki & Wells, 1976).
Molecular Structure Analysis
The structure of such compounds is characterized using methods like gas-liquid chromatography, optical rotatory dispersion, and mass spectrometry. The different isomers show varying chemical configurations, evident in their chemical and spectroscopic properties (Hara & Taketomi, 1983).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including base-catalyzed interconversion, particularly in alcohols. The tert-butyldimethylsilyl group plays a crucial role in the reactivity and stability of these molecules (Köhler & Pfleiderer, 1979).
Physical Properties Analysis
The physical properties, such as the melting point and specific rotation, are significant in determining the purity and configuration of these compounds. For instance, synthetic sphingomyelins show specific melting points and rotations, indicating their enantiomeric purity (Dong & Butcher, 1993).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the behavior of these compounds in different environments. For example, tert-butyldimethylsilyl derivatives are used in gas chromatography and mass spectral analysis, indicating their stability and reactivity under analytical conditions (Mawhinney et al., 1986).
Wissenschaftliche Forschungsanwendungen
Cellular and Molecular Mechanisms
Cell Death Mechanisms : D-erythro-SPC, a stereoisomer of SPC, has been shown to induce apoptosis-like cell death in human adipose tissue-derived mesenchymal stem cells. This process involves decreased cell viability, DNA strand breaks, cytochrome c release into the cytosol, and activation of caspase-3. This indicates the potential role of D-erythro-SPC in regulating cell survival and death pathways, which could have implications for cancer therapy and regenerative medicine (Jeon et al., 2005).
Mitogenic Effects : SPC has been identified as a potent mitogen for various cell lines, including Swiss 3T3 fibroblasts, indicating its role in cellular proliferation. This suggests that derivatives like 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine could be utilized in studies related to cell growth and differentiation, and in understanding the biochemical pathways involved in mitogenesis (Desai & Spiegel, 1991).
G-Protein-Coupled Receptor Binding : SPC has been found to be a high-affinity ligand for ovarian cancer G-protein-coupled receptor 1 (OGR1), activating cellular processes like intracellular calcium increase and mitogen-activated protein kinases (MAP kinases) pathways. This highlights the potential of 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine in studying GPCR-related signaling and its implications in cancer and other diseases (Xu et al., 2000).
Biochemical Synthesis and Analysis
- Synthesis of Sphingomyelin Derivatives : An efficient route to N-palmitoyl-D-erythro-sphingomyelin and its 13C-labeled derivatives has been developed, demonstrating the synthesis of sphingosine equivalents and their conversion to ceramide derivatives. This underscores the importance of chemical derivatives like 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine in the synthesis and study of sphingolipid analogs and their biological roles (Dong & Butcher, 1993).
Therapeutic Potential and Drug Development
- Cancer Research and Therapy : Studies have shown that SPC can act both as a mitogen and as a growth inhibitor depending on the cell type and conditions, suggesting a complex role in cancer biology. The differential effects of SPC on cell growth and apoptosis highlight the potential therapeutic applications of its derivatives, including 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine, in cancer treatment strategies (Yamada et al., 1997).
Eigenschaften
IUPAC Name |
[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H63N2O5PSi/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(36-38(8,9)29(2,3)4)27(30)26-35-37(32,33)34-25-24-31(5,6)7/h22-23,27-28H,10-21,24-26,30H2,1-9H3/t27-,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUANLHPOICHQL-WUFINQPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H63N2O5PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

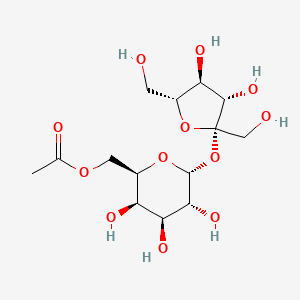
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
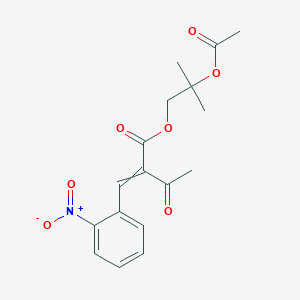

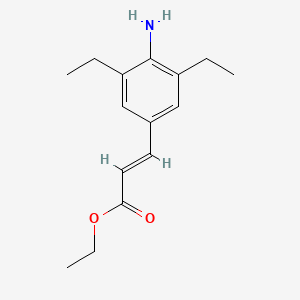
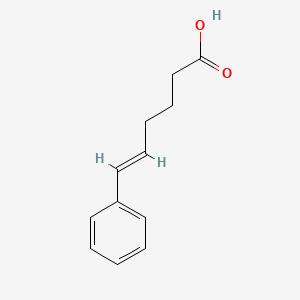
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
